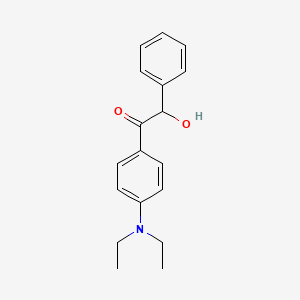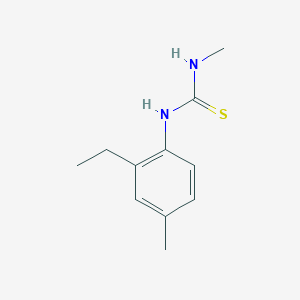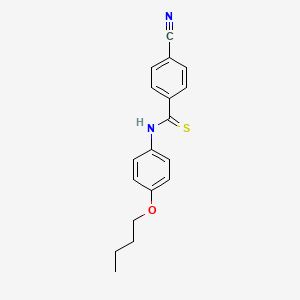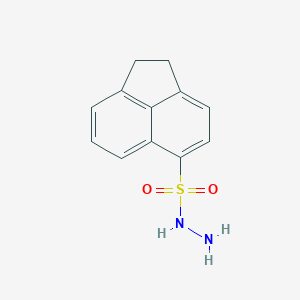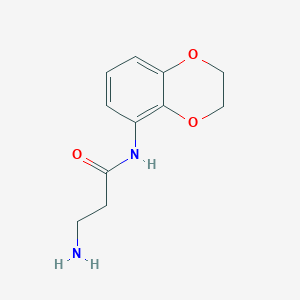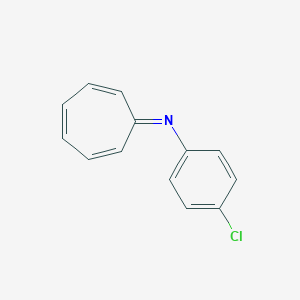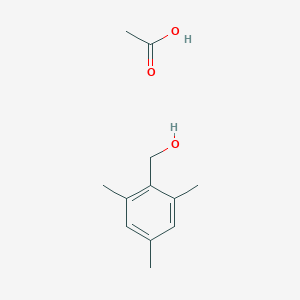
Acetic acid--(2,4,6-trimethylphenyl)methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(2,4,6-trimethylphenyl)methanol (1/1) is a chemical compound that combines acetic acid and (2,4,6-trimethylphenyl)methanol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2,4,6-trimethylphenyl)methanol typically involves the reaction of acetic acid with (2,4,6-trimethylphenyl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(2,4,6-trimethylphenyl)methanol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(2,4,6-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Acetic acid–(2,4,6-trimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid–(2,4,6-trimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- Mesitylene-2-boronic acid
- NSC 157832
Uniqueness
Acetic acid–(2,4,6-trimethylphenyl)methanol is unique due to its specific combination of acetic acid and (2,4,6-trimethylphenyl)methanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63548-92-5 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
acetic acid;(2,4,6-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7-4-8(2)10(6-11)9(3)5-7;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
KWIAIMYQRYACCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CO)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
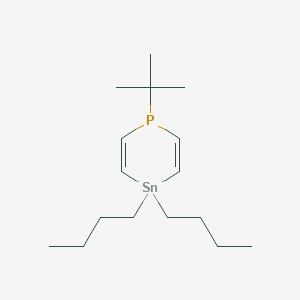

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
